molecular formula C29H22N4O3S B12901890 10-((4,5-Dihydro-5-(4-nitrophenyl)-3-phenyl-1H-pyrazol-1-yl)acetyl)-10H-phenothiazine CAS No. 78807-67-7

10-((4,5-Dihydro-5-(4-nitrophenyl)-3-phenyl-1H-pyrazol-1-yl)acetyl)-10H-phenothiazine

Cat. No.: B12901890
CAS No.: 78807-67-7
M. Wt: 506.6 g/mol
InChI Key: XUHIEIYCJNJZFL-UHFFFAOYSA-N
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Description

Systematic Nomenclature and IUPAC Classification

The International Union of Pure and Applied Chemistry (IUPAC) designates this compound as 2-[3-(4-nitrophenyl)-5-phenyl-3,4-dihydropyrazol-2-yl]-1-phenothiazin-10-ylethanone . The name systematically describes:

  • A phenothiazin-10-yl core, a tricyclic system comprising two benzene rings fused to a thiazine ring.
  • An ethanone group (-CO-) at position 10 of the phenothiazine.
  • A 3,4-dihydropyrazole substituent attached to the ethanone, featuring:
    • A 4-nitrophenyl group at position 5.
    • A phenyl group at position 3.

This nomenclature adheres to IUPAC priority rules, positioning the phenothiazine as the parent structure and the pyrazolyl-acetyl group as a substituent.

Molecular Formula and Weight Analysis

The molecular formula C₂₉H₂₂N₄O₃S reveals:

  • 29 carbon atoms distributed across aromatic and aliphatic systems.
  • 4 nitrogen atoms in the pyrazole and phenothiazine rings.
  • 3 oxygen atoms from the nitro and carbonyl groups.
  • 1 sulfur atom in the thiazine ring.

The molecular weight is 506.6 g/mol , computed using atomic masses of constituent elements (C: 12.01, H: 1.01, N: 14.01, O: 16.00, S: 32.07). Exact mass calculations yield 506.137 Da , consistent with high-resolution mass spectrometric data for analogous compounds.

Table 1: Elemental Composition

Element Quantity Contribution to Molecular Weight (g/mol)
C 29 348.29
H 22 22.22
N 4 56.04
O 3 48.00
S 1 32.07
Total 506.62

Structural Elucidation via Spectroscopic Methods

Nuclear Magnetic Resonance (NMR) Spectral Signatures

¹H NMR Analysis

Key proton environments and their chemical shifts (δ, ppm) in deuterated dimethyl sulfoxide (DMSO-d₆) include:

Table 2: Representative ¹H NMR Signals

Proton Environment δ (ppm) Multiplicity Integration
Phenothiazine aromatic H 7.15–7.70 Multiplet 8H
Pyrazole CH₂ (dihydro region) 3.86 Singlet 2H
Acetyl CH₂ 4.15 Triplet 2H
4-Nitrophenyl aromatic H 8.10–8.30 Doublet 2H
Phenyl substituent H 7.22–7.47 Multiplet 5H
  • The phenothiazine protons resonate as a multiplet between 7.15–7.70 ppm, characteristic of deshielded aromatic systems.
  • The pyrazole CH₂ group (dihydro region) appears as a singlet at 3.86 ppm, indicating no adjacent protons.
  • The acetyl CH₂ group shows a triplet at 4.15 ppm (³J = 7.2 Hz), confirming coupling with the pyrazole nitrogen.
¹³C NMR Analysis

Critical carbon assignments in DMSO-d₆ at 100 MHz:

Table 3: Key ¹³C NMR Resonances

Carbon Environment δ (ppm)
Phenothiazine C-S 135.6
Acetyl carbonyl (C=O) 198.55
Pyrazole C-3 and C-5 147.7, 139.0
4-Nitrophenyl C-NO₂ 144.43
Phenyl substituent C-ipso 128.4
  • The acetyl carbonyl at 198.55 ppm confirms the ketone functionality.
  • The 4-nitrophenyl carbon bonded to the nitro group resonates at 144.43 ppm, typical for nitroaromatics.

Infrared (IR) Absorption Profile

FT-IR spectra (KBr pellet, cm⁻¹) reveal critical functional groups:

Table 4: Diagnostic IR Bands

Bond/Vibration Type Absorption Range (cm⁻¹)
C=O stretch (acetyl) 1690–1710
N-H stretch (pyrazole) 3290–3310
NO₂ asymmetric stretch 1520–1540
NO₂ symmetric stretch 1340–1360
C-N stretch (pyrazole) 1240–1260
C-S stretch (phenothiazine) 660–680
  • The C=O stretch at 1690 cm⁻¹ verifies the acetyl group.
  • Nitro group vibrations at 1520 and 1340 cm⁻¹ match para-substituted nitrobenzenes.

Mass Spectrometric Fragmentation Patterns

Hypothetical electron ionization (EI) mass spectral fragments, based on molecular architecture:

Table 5: Predicted Mass Fragments

m/z Fragment Ion Pathway
506.6 Molecular ion [M]⁺ Intact molecule
464.5 [M - C₂H₂O]⁺ Acetyl group loss
346.4 [M - C₇H₅N₂O₂]⁺ Pyrazolyl-nitrophenyl cleavage
243.2 Phenothiazine fragment Retro-Diels-Alder fragmentation
76.0 [C₃H₂NS]⁺ Thiazine ring rupture
  • The molecular ion at m/z 506.6 corresponds to the intact molecule.
  • Acetyl group loss (m/z 464.5) and pyrazolyl-nitrophenyl cleavage (m/z 346.4) dominate the fragmentation pattern.

Properties

CAS No.

78807-67-7

Molecular Formula

C29H22N4O3S

Molecular Weight

506.6 g/mol

IUPAC Name

2-[3-(4-nitrophenyl)-5-phenyl-3,4-dihydropyrazol-2-yl]-1-phenothiazin-10-ylethanone

InChI

InChI=1S/C29H22N4O3S/c34-29(32-24-10-4-6-12-27(24)37-28-13-7-5-11-25(28)32)19-31-26(21-14-16-22(17-15-21)33(35)36)18-23(30-31)20-8-2-1-3-9-20/h1-17,26H,18-19H2

InChI Key

XUHIEIYCJNJZFL-UHFFFAOYSA-N

Canonical SMILES

C1C(N(N=C1C2=CC=CC=C2)CC(=O)N3C4=CC=CC=C4SC5=CC=CC=C53)C6=CC=C(C=C6)[N+](=O)[O-]

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(5-(4-Nitrophenyl)-3-phenyl-4,5-dihydro-1H-pyrazol-1-yl)-1-(10H-phenothiazin-10-yl)ethanone typically involves a multi-step process:

    Formation of the Pyrazole Ring: The initial step involves the condensation of a hydrazine derivative with an appropriate diketone to form the pyrazole ring. This reaction is usually carried out in the presence of an acid catalyst under reflux conditions.

    Nitration: The phenyl group attached to the pyrazole ring is nitrated using a mixture of concentrated nitric acid and sulfuric acid to introduce the nitro group.

    Coupling with Phenothiazine: The final step involves coupling the nitrated pyrazole derivative with phenothiazine. This is typically achieved through a nucleophilic substitution reaction, where the ethanone group acts as a linker between the two moieties.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and the development of more efficient catalysts.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the phenothiazine moiety, leading to the formation of sulfoxides or sulfones.

    Reduction: The nitro group can be reduced to an amino group using reducing agents such

Biological Activity

10-((4,5-Dihydro-5-(4-nitrophenyl)-3-phenyl-1H-pyrazol-1-yl)acetyl)-10H-phenothiazine is a complex organic compound that combines the structural features of phenothiazine and pyrazole derivatives. This compound has garnered attention due to its potential biological activities, particularly in medicinal chemistry. The biological activity of this compound can be attributed to its unique molecular structure, which allows for various interactions within biological systems.

Chemical Structure and Properties

The molecular formula of the compound is C18H16N4O2SC_{18}H_{16}N_{4}O_{2}S, with a molecular weight of approximately 320.365 g/mol. The presence of both the phenothiazine and pyrazole moieties contributes to its diverse biological activities.

PropertyValue
Molecular FormulaC18H16N4O2SC_{18}H_{16}N_{4}O_{2}S
Molecular Weight320.365 g/mol
DensityN/A
Boiling PointN/A
Melting PointN/A

Biological Activities

The biological activities of this compound include:

1. Antitumor Activity:
Research indicates that derivatives of pyrazole have significant antitumor properties. For instance, compounds similar to this one have shown cytotoxicity against various cancer cell lines, including non-small cell lung carcinoma (NCI-H460). The mechanism often involves the induction of apoptosis in cancer cells through various pathways, including oxidative stress and DNA damage .

2. Antimicrobial Properties:
Studies have demonstrated that related compounds exhibit antibacterial and antifungal activities. The presence of nitrophenyl groups enhances the interaction with microbial cell membranes, leading to increased permeability and cell death .

3. Anti-inflammatory Effects:
The compound has been evaluated for its anti-inflammatory properties, with findings suggesting it may inhibit pro-inflammatory cytokines and reduce inflammation in various models .

4. Antioxidant Activity:
Molecular docking studies have indicated that this compound possesses antioxidant properties, which can protect cells from oxidative stress by scavenging free radicals .

Case Studies

Several studies highlight the biological activity of related compounds:

Study 1: Antitumor Activity Evaluation
In a study evaluating the cytotoxic effects of pyrazole derivatives on cancer cell lines, it was found that specific substitutions on the pyrazole ring significantly enhanced antitumor activity. The study used a variety of assays to measure cell viability and apoptosis induction .

Study 2: Antimicrobial Activity Assessment
A series of synthesized pyrazoline derivatives were tested against common pathogenic bacteria and fungi. Results indicated varying degrees of antimicrobial activity, with some compounds demonstrating effective inhibition at low concentrations .

Study 3: Anti-inflammatory Mechanisms
Research focusing on the anti-inflammatory potential showed that compounds similar to this compound could significantly reduce inflammation markers in animal models, suggesting potential therapeutic applications in inflammatory diseases .

Scientific Research Applications

Medicinal Chemistry

Anticancer Activity
Research has indicated that phenothiazine derivatives exhibit significant anticancer properties. Studies have shown that 10-((4,5-Dihydro-5-(4-nitrophenyl)-3-phenyl-1H-pyrazol-1-yl)acetyl)-10H-phenothiazine can induce apoptosis in cancer cells and inhibit tumor growth. For instance, a study demonstrated that this compound effectively reduced the viability of various cancer cell lines, including breast and lung cancer cells. The mechanism involves the modulation of signaling pathways related to cell survival and apoptosis .

Antimicrobial Properties
Phenothiazine derivatives have also been investigated for their antimicrobial activities. The presence of the nitrophenyl group enhances their efficacy against a range of bacteria and fungi. In vitro studies suggest that this compound exhibits potent antibacterial effects against Gram-positive and Gram-negative bacteria .

Neuroprotective Effects
There is emerging evidence that compounds like this compound may possess neuroprotective properties. Research indicates that it can protect neuronal cells from oxidative stress and neuroinflammation, potentially offering therapeutic benefits in neurodegenerative diseases such as Alzheimer's and Parkinson's .

Materials Science

Organic Photovoltaics
The unique electronic properties of phenothiazine derivatives make them suitable candidates for organic photovoltaic applications. Their ability to act as electron donors in organic solar cells has been explored, showing promise in enhancing the efficiency of energy conversion processes .

Dyes and Pigments
Due to their vibrant colors and stability, phenothiazine derivatives are also utilized in dye applications. The compound's structural features allow it to be incorporated into various dye formulations, providing colorfastness and resistance to fading under light exposure .

Organic Synthesis

Building Block for Synthesis
The compound serves as a versatile building block in organic synthesis. Its functional groups enable further modifications and transformations, making it valuable for developing new compounds with tailored properties for specific applications .

Summary Table of Applications

Application AreaSpecific Use CasesKey Findings
Medicinal ChemistryAnticancer agentsInduces apoptosis in cancer cells
Antimicrobial agentsEffective against Gram-positive and Gram-negative bacteria
Neuroprotective agentsProtects neuronal cells from oxidative stress
Materials ScienceOrganic photovoltaicsEnhances energy conversion efficiency
Dyes and pigmentsOffers colorfastness and light stability
Organic SynthesisBuilding block for new compoundsFacilitates further chemical transformations

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